

4'-Bromobutyrophenone CAS number and molecular structure

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Compound of Interest

Compound Name: 4'-Bromobutyrophenone

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An In-depth Technical Guide to **4'-Bromobutyrophenone**: Synthesis, Characterization, and Applications for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4'-Bromobutyrophenone** (CAS No: 4981-64-0), a critical ketone intermediate in organic and medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but a deep-seated understanding of the causality behind its synthesis, purification, and analytical validation. We will delve into the mechanistic underpinnings of its common synthetic routes, provide self-validating protocols for its preparation and characterization, and explore its significance as a versatile building block in the development of novel therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals who require a robust and reliable understanding of this compound for their work.

Chemical Identity and Core Significance

4'-Bromobutyrophenone, with the IUPAC name 1-(4-bromophenyl)butan-1-one, is an aromatic ketone that has garnered significant interest in the pharmaceutical industry.^{[1][2]} Its molecular structure, featuring a butyrophenone core with a bromine atom at the para-position of the phenyl ring, provides two key reactive sites. The ketone functional group and the aryl bromide moiety can be independently or sequentially modified, making it an exceptionally versatile synthon for constructing complex molecular architectures.^[1] This dual reactivity is

fundamental to its application in synthesizing a range of pharmaceutically active compounds, including those targeting the central nervous system (CNS).[1]

Physicochemical Properties and Specifications

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and formulation. The key properties of **4'-Bromobutyrophenone** are summarized below.

Property	Value	Reference
CAS Number	4981-64-0	[2][3]
Molecular Formula	C ₁₀ H ₁₁ BrO	[1]
Molecular Weight	227.10 g/mol	[1][2]
Appearance	White to off-white solid	[3][4]
Melting Point	38-39 °C	[3][5]
Boiling Point	149-151 °C at 13 Torr (17.3 hPa)	[3][5]
Density	1.334 ± 0.06 g/cm ³ (Predicted)	[1][3]
IUPAC Name	1-(4-bromophenyl)butan-1-one	[1][6]
Synonyms	p-Bromobutyrophenone, 4-Bromobutyrophenone	[1]

The compound is generally insoluble in water but soluble in common organic solvents such as dichloromethane, ethyl acetate, and ligroin.[3][7] It should be stored in a tightly sealed container in a dry, room-temperature environment to prevent degradation.[3][4]

Synthesis and Mechanistic Insights: The Friedel-Crafts Acylation Approach

The most prevalent and industrially scalable method for synthesizing **4'-Bromobutyrophenone** is the Friedel-Crafts acylation.[8][9] This electrophilic aromatic

substitution reaction provides a direct route to forming the crucial carbon-carbon bond between the aromatic ring and the acyl group.^{[10][11]}

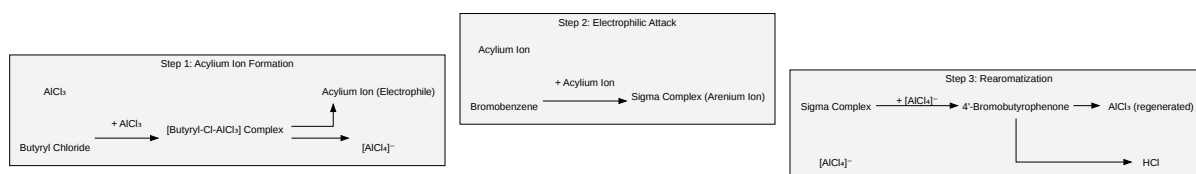
Principle of the Reaction

The reaction typically involves treating bromobenzene with butyryl chloride or, alternatively, benzene with 4-bromobutyryl chloride, in the presence of a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl_3).^{[8][9]} The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion that is then attacked by the electron-rich aromatic ring.^{[10][12]}

Detailed Reaction Mechanism

The mechanism proceeds through three critical steps:

- **Generation of the Acylium Ion:** The Lewis acid (AlCl_3) coordinates to the chlorine atom of the butyryl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This step is the commitment step, as it generates the potent electrophile necessary for the reaction.^{[8][10]}
- **Electrophilic Attack:** The π -electrons of the bromobenzene ring act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack temporarily disrupts the aromaticity of the ring, forming a non-aromatic carbocation intermediate known as a sigma complex or arenium ion.
- **Rearomatization:** A weak base, typically the $[\text{AlCl}_4]^-$ complex, abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the AlCl_3 catalyst, yielding the final product, **4'-Bromobutyrophenone**, along with HCl.^{[10][12]}



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Caption: Mechanism of Friedel-Crafts Acylation for **4'-Bromobutyrophenone** Synthesis.

Step-by-Step Synthesis Protocol

This protocol is designed to be self-validating, with clear checkpoints for ensuring reaction completion and product purity.

- Reagent and Glassware Preparation:
 - Ensure all glassware is rigorously dried in an oven ($>100\text{ }^\circ\text{C}$) and cooled under a stream of dry nitrogen or in a desiccator. The reaction is highly sensitive to moisture, as water will react with and deactivate the AlCl_3 catalyst.
 - Charge a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride drying tube or an oil bubbler) with anhydrous aluminum chloride (1.1 eq) and a dry, non-polar solvent like dichloromethane (DCM) or dichloroethane (DCE).
- Reaction Setup:

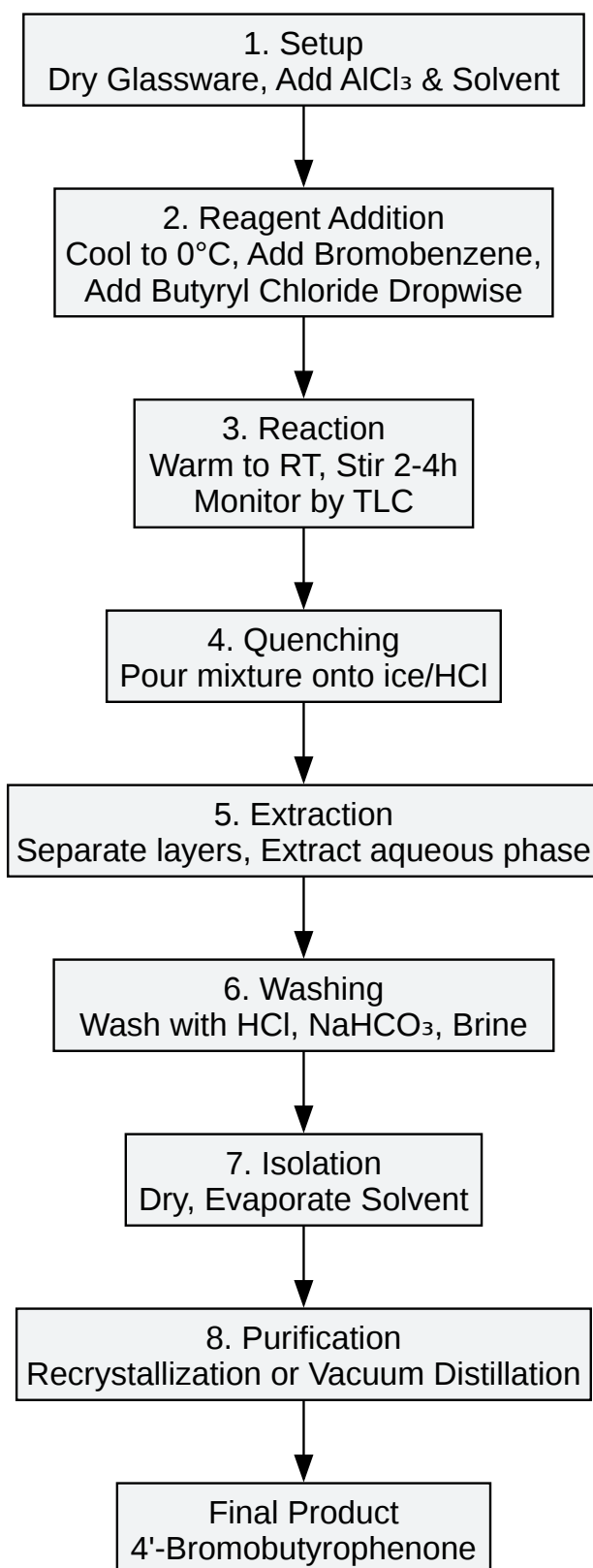
- Cool the suspension of AlCl_3 in the solvent to 0-5 °C using an ice bath. This is critical to control the initial exotherm of the reaction and prevent potential side reactions.
- Add bromobenzene (1.0 eq) to the cooled suspension.
- Slowly add butyryl chloride (1.05 eq) dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C. The slow addition is a key control point to manage the reaction rate and heat generation.
- Reaction Progression and Monitoring:
 - After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be a hexane:ethyl acetate mixture (e.g., 9:1 v/v). The disappearance of the starting material (bromobenzene) and the appearance of a new, more polar spot corresponding to the product indicates the reaction is proceeding.

Purification and Work-up Protocol

Proper work-up is essential to isolate the product and remove the catalyst and byproducts.

- Quenching the Reaction:
 - Once the reaction is complete, cool the reaction mixture again in an ice bath.
 - Very carefully and slowly, pour the reaction mixture onto crushed ice or into a beaker of ice-cold dilute hydrochloric acid (e.g., 1M HCl). This step hydrolyzes the aluminum complexes and quenches the reaction. It is highly exothermic and must be done with caution in a well-ventilated fume hood.
- Extraction and Washing:
 - Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
 - Extract the aqueous layer with DCM (2x).

- Combine the organic layers and wash sequentially with:
 - 1M HCl (to remove any remaining aluminum salts).
 - Saturated sodium bicarbonate solution (to neutralize any remaining acid).
 - Brine (to remove bulk water).
- Each washing step helps to systematically remove impurities, a core principle of a self-validating protocol.
- Isolation and Final Purification:
 - Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4), filter, and remove the solvent under reduced pressure using a rotary evaporator.
 - The crude product can be purified by recrystallization from a suitable solvent like ligroin or a hexane/isopropanol mixture, or by vacuum distillation for higher purity.[\[3\]](#)[\[9\]](#)



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Caption: Experimental workflow for the synthesis and purification of **4'-Bromobutyrophenone**.

Analytical Characterization for Structure Verification

Confirming the identity and purity of the synthesized **4'-Bromobutyrophenone** is a non-negotiable step. A combination of spectroscopic methods provides a definitive structural fingerprint.

Technique	Expected Data/Observations
^1H NMR	Aromatic protons as two doublets (AA'BB' system), triplet for the α -CH ₂ , sextet for the β -CH ₂ , and triplet for the terminal CH ₃ .
^{13}C NMR	Carbonyl carbon (~199 ppm), aromatic carbons (4 signals), and three aliphatic carbons.
IR Spectroscopy	Strong C=O stretch (~1680 cm ⁻¹), C-Br stretch, and aromatic C-H/C=C bands.
Mass Spec.	Molecular ion peaks (M ⁺ and M+2) with ~1:1 ratio due to ^{79}Br and ^{81}Br isotopes.

- ^1H NMR (CDCl₃, 400 MHz): δ ~7.85 (d, 2H, Ar-H ortho to C=O), 7.65 (d, 2H, Ar-H ortho to Br), 2.95 (t, 2H, -CO-CH₂-), 1.75 (sextet, 2H, -CH₂-CH₂-CH₃), 1.00 (t, 3H, -CH₃). The distinct splitting pattern of the aromatic protons confirms the para-substitution.
- IR (KBr/ATR): Key absorptions are expected around 1680 cm⁻¹ (aromatic ketone C=O stretch), 3100-3000 cm⁻¹ (aromatic C-H stretch), 2960-2870 cm⁻¹ (aliphatic C-H stretch), and a characteristic C-Br stretch in the fingerprint region (~650-550 cm⁻¹).
- Mass Spectrometry (EI): The mass spectrum will show two prominent molecular ion peaks at m/z = 226 and m/z = 228 in an approximate 1:1 intensity ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom. A major fragmentation peak would correspond to the bromobenzoyl cation at m/z = 183/185.

Applications in Pharmaceutical Research and Drug Development

4'-Bromobutyrophenone is a valuable intermediate, primarily because the aryl bromide can participate in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse functionalities.[\[13\]](#)

- **Synthesis of CNS Agents:** Butyrophenones are a well-known class of antipsychotic drugs. **4'-Bromobutyrophenone** serves as a precursor for creating analogues and novel compounds with potential activity at dopamine or serotonin receptors.[\[14\]](#)
- **Enzyme Inhibitors:** It is used as a starting material for synthesizing inhibitors of enzymes implicated in neurodegenerative diseases like Alzheimer's.[\[13\]](#)
- **Versatile Chemical Handle:** The ketone can be reduced to an alcohol, converted to an amine via reductive amination, or used in alpha-halogenation reactions to create more complex intermediates, further expanding its synthetic utility.[\[15\]](#)

The presence of the bromine atom also makes it a candidate for the synthesis of radiolabeled tracers (e.g., with ^{76}Br) for use in Positron Emission Tomography (PET) studies during the drug development process.[\[14\]](#)

Safety, Handling, and Storage

Adherence to safety protocols is essential when working with **4'-Bromobutyrophenone**.

Hazard Class	GHS Statement	Precautionary Code
Acute Toxicity, Oral	H302: Harmful if swallowed	P264, P270, P301+P312
Skin Irritation	H315: Causes skin irritation	P280, P302+P352
Eye Irritation	H319: Causes serious eye irritation	P280, P305+P351+P338

- **Personal Protective Equipment (PPE):** Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[\[4\]](#)[\[16\]](#)
- **Handling:** Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[\[4\]](#)[\[16\]](#) Avoid contact with skin and eyes.[\[17\]](#)

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from strong oxidizing agents and bases.[3][17]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

4'-Bromobutyrophenone is more than just a chemical intermediate; it is a foundational tool for innovation in medicinal chemistry. Its straightforward synthesis via Friedel-Crafts acylation, coupled with its versatile reactivity, makes it an indispensable component in the drug discovery pipeline. This guide has provided the essential technical knowledge, from mechanistic principles to validated laboratory protocols and safety considerations, to empower researchers to utilize this compound effectively and safely in their pursuit of novel therapeutics.

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